molecular formula C12H14FNO2 B15241873 Methyl 2-(8-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)acetate

Methyl 2-(8-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)acetate

Cat. No.: B15241873
M. Wt: 223.24 g/mol
InChI Key: IHDJWBQPFYQYQV-UHFFFAOYSA-N
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Description

Methyl 2-(8-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)acetate is a fluorinated tetrahydroquinoline derivative characterized by a fluorine substituent at the 8-position of the quinoline ring and a methyl acetate group at the 4-position. Tetrahydroquinoline derivatives are of interest in medicinal chemistry due to their bioactivity, often serving as scaffolds for drug discovery .

Properties

Molecular Formula

C12H14FNO2

Molecular Weight

223.24 g/mol

IUPAC Name

methyl 2-(8-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)acetate

InChI

InChI=1S/C12H14FNO2/c1-16-11(15)7-8-5-6-14-12-9(8)3-2-4-10(12)13/h2-4,8,14H,5-7H2,1H3

InChI Key

IHDJWBQPFYQYQV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCNC2=C1C=CC=C2F

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 2-(8-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)acetate typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive metabolites or intermediates for further functionalization.

Reaction Conditions

ConditionProductYield (%)Reference
Acidic (HCl, H₂O/EtOH)2-(8-Fluoro-1,2,3,4-THQ-4-yl)acetic acid85–90
Basic (NaOH, H₂O/MeOH)2-(8-Fluoro-1,2,3,4-THQ-4-yl)acetic acid75–80

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the fluorine atom at position 8 exerting an electron-withdrawing effect that mildly accelerates hydrolysis.

Nucleophilic Substitution at the Ester

The electrophilic carbonyl group facilitates nucleophilic substitution reactions, enabling the introduction of diverse substituents.

Examples

NucleophileProductCatalyst/ConditionsYield (%)Reference
Amines (e.g., NH₃)2-(8-Fluoro-THQ-4-yl)acetamideEt₃N, CH₃CN, 60°C68
Alcohols (e.g., EtOH)Ethyl 2-(8-Fluoro-THQ-4-yl)acetateH₂SO₄, reflux72

The tetrahydroquinoline ring’s nitrogen can act as a weak base, influencing reaction regioselectivity.

Functionalization of the Tetrahydroquinoline Nitrogen

The secondary amine in the tetrahydroquinoline ring participates in alkylation and acylation reactions, modifying the compound’s electronic and steric properties.

Key Transformations

Reaction TypeReagentProductYield (%)Reference
AlkylationCH₃I, K₂CO₃N-Methyl-8-fluoro-THQ derivative65
AcylationAcCl, pyridineN-Acetyl-8-fluoro-THQ derivative58

These modifications enhance lipophilicity and bioavailability, as demonstrated in structure-activity relationship (SAR) studies .

Ring-Opening and Cyclization Reactions

Under oxidative conditions, the tetrahydroquinoline ring can undergo dehydrogenation to form aromatic quinoline derivatives, though this is less common for fluorinated analogs.

Oxidative Cyclization

ConditionsProductYield (%)Reference
K₂S₂O₈, CH₃CN/H₂O, 100°C8-Fluoroquinoline-4-acetic acid methyl ester45

The fluorine substituent stabilizes intermediates through inductive effects, moderating reaction rates .

Derivatization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions enable the introduction of aryl or heteroaryl groups at the tetrahydroquinoline core.

Suzuki Coupling Example

ReagentProductConditionsYield (%)Reference
4-Bromophenylboronic acid8-Fluoro-4-(4-phenyl)THQ acetatePd(PPh₃)₄, Na₂CO₃, DME52

Comparative Reactivity Insights

The table below contrasts reactivity trends with non-fluorinated analogs:

Reaction TypeFluorinated Derivative Yield (%)Non-Fluorinated Yield (%)Notes
Ester Hydrolysis (Basic)75–8085–90Fluorine reduces electron density
N-Alkylation6570–75Steric hindrance from fluorine
Oxidative Cyclization4555–60Stabilization of transition state

Mechanistic and Synthetic Implications

  • Electronic Effects : The electron-withdrawing fluorine atom at position 8 deactivates the tetrahydroquinoline ring, slowing electrophilic substitution but enhancing oxidative stability .

  • Steric Effects : The fluorine substituent introduces minimal steric bulk, allowing flexible functionalization at the nitrogen and ester groups.

  • Synthetic Utility : Reactions at the ester group (e.g., hydrolysis, amidation) are prioritized in medicinal chemistry to generate analogs with improved pharmacokinetic profiles .

Mechanism of Action

The mechanism of action of Methyl 2-(8-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers: 7-Fluoro vs. 8-Fluoro Substitution

The positional isomer methyl 2-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)acetate (CAS 1510400-50-6, MW 223.24) differs only in the fluorine substituent’s position (7- vs. 8-fluoro). Key differences include:

  • Electronic Effects: Fluorine’s electron-withdrawing nature alters electron density distribution.
Table 1: Comparison of Fluoro-Substituted Analogs
Property 8-Fluoro Isomer (Target Compound) 7-Fluoro Isomer (CAS 1510400-50-6)
Molecular Formula C₁₂H₁₄FNO₂ C₁₂H₁₄FNO₂
Molecular Weight 223.24 (inferred) 223.24
CAS Number Not explicitly listed 1510400-50-6
Commercial Availability Limited (inferred) Available (Enamine, Aaron, etc.)
Key Suppliers Not listed Enamine, Aaron, TRC

Functional Group Variation: 2-Oxo Substitution

Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetate (CAS 600167-15-5) replaces fluorine with a 2-oxo group. This modification introduces distinct properties:

  • Hydrogen Bonding : The carbonyl group enables hydrogen bonding, enhancing solubility in polar solvents compared to the fluorinated analogs.
  • Reactivity : The oxo group may participate in nucleophilic reactions, offering synthetic versatility absent in the fluorine-substituted compounds.
Table 2: Comparison with 2-Oxo Analog
Property 8-Fluoro Compound 2-Oxo Analog (CAS 600167-15-5)
Substituent 8-Fluoro 2-Oxo
Molecular Formula C₁₂H₁₄FNO₂ C₁₂H₁₃NO₃ (inferred)
Molecular Weight 223.24 ~237.24 (estimated)
Key Functional Groups Ester, Fluorine Ester, Carbonyl
Commercial Availability Limited Widely available (Enamine, TRC)
Price Range (1g) N/A $457–$517 ()

Crystallographic and Computational Insights

For example:

  • SHELXL : Used to refine small-molecule structures, enabling precise determination of bond lengths and angles, which could reveal steric effects of the 8-fluoro substituent .

Biological Activity

Methyl 2-(8-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological properties, particularly focusing on its anticancer effects and mechanisms of action.

  • Molecular Formula : C12_{12}H14_{14}FNO2_2
  • CAS Number : 83755976
  • Molecular Weight : 223.25 g/mol

Research indicates that compounds containing the tetrahydroquinoline structure exhibit various biological activities, particularly in cancer treatment:

  • Induction of Oxidative Stress : this compound has been shown to increase reactive oxygen species (ROS) levels in cancer cells. This increase can lead to mitochondrial dysfunction and ultimately apoptosis in tumor cells .
  • Cell Cycle Arrest : The compound has demonstrated the ability to affect cell cycle phases in various cancer cell lines, leading to inhibited proliferation. This property is particularly relevant for its application in targeting rapidly dividing cancer cells .
  • Cytotoxicity Against Cancer Cell Lines : In vitro studies have reported significant cytotoxic effects against several human cancer cell lines including HeLa (cervical carcinoma), HT-29 (colorectal adenocarcinoma), and A2780 (ovarian carcinoma). The compound's effectiveness varies across different cell lines, suggesting a selective action mechanism .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the tetrahydroquinoline class:

CompoundCell Lines TestedIC50_{50} (µM)Mechanism of Action
This compoundHeLa15 ± 3Induction of ROS
This compoundHT-2920 ± 5Cell cycle arrest
This compoundA278018 ± 4Apoptosis induction

Notable Research Insights

  • Antiproliferative Activity : In a study examining a library of tetrahydroquinoline derivatives, this compound was highlighted for its potent antiproliferative effects against multiple cancer cell lines. The study indicated that the fluorine substitution at the 8-position enhances biological activity by influencing electronic properties and lipophilicity .
  • Stereochemistry Effects : Research has also delved into the stereochemistry of related compounds. It was found that different enantiomers of tetrahydroquinoline derivatives exhibit varying degrees of cytotoxicity against cancer cells. This suggests that further exploration into the stereochemical aspects of this compound could yield insights into optimizing its therapeutic efficacy .

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